5-(4-chlorophenyl)-1H-imidazol-2-amine
Overview
Description
5-(4-chlorophenyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antihypertensive Activity
5-(4-chlorophenyl)-1H-imidazol-2-amine exhibits potential in treating hypertension, acting as an I1 imidazoline receptor agonist. Its molecular structure, studied through experimental and theoretical techniques, reveals insights into its biological activity, including anti-hypertensive effects. This was supported by molecular docking studies on different proteins for the ligand, suggesting its efficacy in hypertension treatment (Aayisha et al., 2019).
2. Synthesis and Characterization
The synthesis of derivatives of this compound, such as the 3-(4-chlorophenyl)-1-(1H-imidazol-1-yl)isoquinoline, has been achieved using microwave-accelerated reactions. These processes, catalyzed by palladium in the presence of BINAP additive, are crucial for creating new molecular structures with potential pharmacological applications (Prabakaran et al., 2010).
3. Antiviral Activity
Derivatives of this compound, specifically the 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, have been synthesized and shown to possess antiviral activities, particularly against tobacco mosaic virus. This opens up avenues for its use in developing antiviral agents (Chen et al., 2010).
4. Corrosion Inhibition
Imidazole derivatives, including 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, have shown effective corrosion inhibition properties for mild steel in acidic solutions. These properties are significant in industrial applications, where corrosion prevention is crucial (Ouakki et al., 2019).
5. Anesthetic Properties
Some 1,2,4,5-tetrasubstituted imidazole derivatives synthesized using this compound have shown promising local anesthetic effects. These derivatives were tested using various animal models, indicating potential applications in anesthesia (Ran et al., 2015).
6. Chemosensor Applications
Imidazole derivatives such as 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxy-6-nitrophenol, incorporating this compound, have been synthesized and tested as chemosensors for amines. These have potential applications in chemical sensing technologies (Afandi et al., 2020).
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-imidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMJPTFYDZETMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508433 | |
Record name | 5-(4-Chlorophenyl)-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60472-18-6 | |
Record name | 5-(4-Chlorophenyl)-1H-imidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60472-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chlorophenyl)-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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